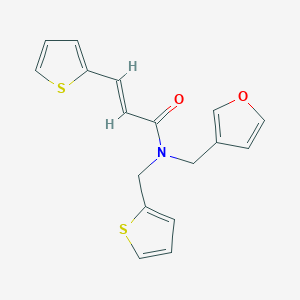

(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide

Description

(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is a synthetic acrylamide derivative characterized by dual substitution of furan-3-ylmethyl and thiophen-2-ylmethyl groups on the nitrogen atom of the acrylamide backbone.

Properties

IUPAC Name |

(E)-N-(furan-3-ylmethyl)-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S2/c19-17(6-5-15-3-1-9-21-15)18(11-14-7-8-20-13-14)12-16-4-2-10-22-16/h1-10,13H,11-12H2/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXQOWOXRHGFTR-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

The synthesis of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan Ring : Synthesized through cyclization reactions starting from suitable precursors.

- Formation of the Thiophene Ring : Similarly achieved through cyclization from appropriate precursors.

- Coupling Reactions : The furan and thiophene rings are coupled using reagents like Grignard reagents or organolithium compounds.

- Amidation : The final step involves forming the carboxamide group through amidation reactions using carbodiimides or acid chlorides.

The compound exhibits a complex structure characterized by multiple heterocycles, which may contribute to its biological activity.

The biological activity of (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular processes including:

- Signal Transduction : Influencing pathways that control cellular responses.

- Metabolic Pathways : Interacting with enzymes involved in metabolic regulation.

Pharmacological Studies

Recent studies have explored the pharmacological effects of related compounds, particularly focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). For instance, (E)-3-furan-2-yl-N-p-tolyl-acrylamide has been shown to act as a positive allosteric modulator of α7 nAChRs, producing anxiolytic-like effects in animal models . This suggests that similar compounds may exhibit beneficial effects on anxiety and related disorders.

Anxiolytic Effects

A notable study investigated the anxiolytic-like activity of 3-furan derivatives, revealing that certain structural modifications could enhance their efficacy at low doses. The compound exhibited significant anxiolytic activity at doses as low as 0.5 mg/kg in mice, indicating a potential therapeutic application in anxiety disorders .

Anti-Neuropathic Pain Activity

Research has also highlighted the anti-neuropathic pain activity of structurally related compounds. For example, PAM-2 (a derivative of 3-furan) demonstrated effectiveness in reducing neuropathic pain in animal models induced by streptozotocin and oxaliplatin . This effect was mediated through interactions with α7 nAChRs and CaV2.2 channels, suggesting a multifaceted mechanism of action.

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound differs from DM497 and DM490 in its nitrogen substituents. Key structural variations include:

- DM497 : Thiophen-2-yl acrylamide core with a p-tolyl group on nitrogen.

- DM490 : Furan-2-yl acrylamide core with methyl and p-tolyl groups on nitrogen.

- Target Compound : Furan-3-ylmethyl and thiophen-2-ylmethyl groups on nitrogen.

Table 1: Structural Comparison

| Compound | R1 (Acrylamide Substituent) | R2 (Nitrogen Substituents) |

|---|---|---|

| DM497 | Thiophen-2-yl | p-Tolyl |

| DM490 | Furan-2-yl | Methyl, p-Tolyl |

| Target Compound | Thiophen-2-yl | Furan-3-ylmethyl, Thiophen-2-ylmethyl |

Thiophene rings (as in DM497) exhibit higher aromaticity than furan, influencing electronic interactions with receptors .

Pharmacological Activity

α7 nAChR Modulation

- DM497 : Acts as a positive allosteric modulator (PAM) of α7 nAChRs (EC50 = 6.3 µM) and inhibits α9α10 nAChRs (IC50 = 34 µM) .

- DM490 : Antagonizes α7 nAChRs (IC50 = 22 µM) and shows weaker α9α10 inhibition (IC50 = 72 µM) .

- Target Compound : The furan-3-ylmethyl group may sterically hinder α7 nAChR binding compared to DM497’s p-tolyl group, but dual thiophene/furan substitution could confer mixed modulator/antagonist activity.

CaV2.2 Channel Inhibition

- DM497 : Inhibits human CaV2.2 channels with IC50 = 128 µM .

- DM490 : More potent CaV2.2 inhibition (IC50 = 89 µM) due to furan’s electron-rich nature enhancing interactions .

- Target Compound : The thiophen-2-yl acrylamide core may retain CaV2.2 inhibitory activity, but nitrogen substituents could alter potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.